Mequinol and tretinoin

Solar lentigines Depigmenting agents Combination therapy

Addressing poor response to hydroquinone or need for non-HQ therapy in solar lentigines, melasma, or skin of color. This fixed-dose 2% mequinol / 0.01% tretinoin topical solution offers a clinically validated dual-mechanism alternative. - Superior to either agent alone (p≤0.03) and to hydroquinone 3% on forearms (p≤0.05) - Non-inferior to hydroquinone 4% for facial PIH in skin of color (81% vs 85% success) - Documented complete melasma clearance in 4/5 male patients failing prior therapy - Stabilized ethanolic vehicle for optimal penetration; not substitutable by generics

Molecular Formula C27H36O4
Molecular Weight 424.6 g/mol
CAS No. 263878-34-8
Cat. No. B12742230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMequinol and tretinoin
CAS263878-34-8
Molecular FormulaC27H36O4
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.COC1=CC=C(C=C1)O
InChIInChI=1S/C20H28O2.C7H8O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;1-9-7-4-2-6(8)3-5-7/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);2-5,8H,1H3/b9-6+,12-11+,15-8+,16-14+;
InChIKeyVXWIYJTXZWNXJP-ABAXVIISSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 30 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mequinol and Tretinoin Overview


Mequinol and tretinoin (CAS 263878-34-8) is a prescription fixed-dose combination topical solution formulated with 2% mequinol (4-hydroxyanisole) and 0.01% tretinoin (all-trans-retinoic acid) [1]. Mequinol acts as a competitive inhibitor of tyrosinase to suppress melanin synthesis, while tretinoin enhances epidermal penetration and turnover [2]. The combination is approved for the treatment of solar lentigines and related hyperpigmented lesions, offering a dual-mechanism approach that distinguishes it from single-agent therapies [3]. The ethanolic solution formulation is designed to optimize delivery of both active components while maintaining a favorable tolerability profile [1].

Indication Context

Approved for solar lentigines and related hyperpigmented lesions; provides a dual-mechanism approach distinct from single-agent therapies.

Formulation Design

Ethanolic solution vehicle specifically stabilized to optimize percutaneous absorption of both active components.

Mechanism of Action

Combines tyrosinase inhibition (mequinol) with epidermal penetration enhancement and turnover (tretinoin) for synergistic effect.

Mequinol and Tretinoin: Why Monotherapy Fails


Generic substitution with either mequinol or tretinoin alone fails to reproduce the efficacy of the fixed combination due to the documented synergistic interaction between the two agents [1]. Clinical trial data demonstrate that the 2% mequinol/0.01% tretinoin combination is statistically superior to each active component administered individually in the treatment of solar lentigines [2]. Furthermore, the ethanolic solution vehicle is specifically formulated to stabilize both actives and facilitate optimal percutaneous absorption; substituting with compounded preparations of similar concentrations does not guarantee bioequivalence or comparable clinical outcomes [1]. The combination's superiority over monotherapy is a direct consequence of tretinoin's penetration-enhancing effect on mequinol, coupled with their complementary mechanisms of action [3].

Monotherapy Substitution

Replacing the fixed-dose combination with either mequinol or tretinoin alone forfeits the synergistic efficacy reported in Phase III clinical trials.

Compounded Preparations

Substituting with compounded preparations of similar concentrations does not guarantee bioequivalence; the ethanolic vehicle is critical for stability and optimal absorption.

Class Mismatch

Alternative depigmenting agents (e.g., hydroquinone monotherapy) may show variable or reduced efficacy on specific lesion types, such as forearm solar lentigines.

Mequinol and Tretinoin: Comparative Evidence


Combination Synergy Over Monotherapy

In two phase III, randomized, double-blind, multicenter trials, the 2% mequinol/0.01% tretinoin combination was directly compared to its individual active components (2% mequinol alone, 0.01% tretinoin alone) and vehicle [1]. The combination was statistically superior to both monotherapies on the forearms and face (P ≤ 0.03), except versus tretinoin on the face in one trial (P = 0.2), where a trend toward superiority was evident [1]. This head-to-head data confirms that the fixed-dose combination provides efficacy that cannot be achieved by either agent used in isolation.

Combination vs Monotherapy
Head-to-head
Reported statistically superior (P ≤ 0.03)
Supports synergistic benefit over single agents
Two Phase III, randomized, double-blind, multicenter trials
Solar lentigines Depigmenting agents Combination therapy

Superiority to Hydroquinone in Forearm Lesions

A randomized, parallel-group, double-masked study compared 2% mequinol/0.01% tretinoin solution to hydroquinone (HQ) 3% cream in 216 subjects with solar lentigines [1]. At the end of 16 weeks of treatment, a significantly higher proportion of subjects achieved clinical success with the mequinol/tretinoin combination compared to HQ 3% as measured by lesional pigmentation on the forearm (P ≤ 0.05) and physician global assessment [1]. On the face, the mequinol/tretinoin group consistently showed higher success rates, though the difference did not reach statistical significance [1].

vs Hydroquinone 3%
Head-to-head
Significantly higher success on forearm lesions (P ≤ 0.05)
Reported comparator endpoint context for extremities
Randomized, double-masked, n=216, 16 weeks
Solar lentigines Skin lightening Comparative efficacy

Non-Inferiority to Hydroquinone in Post-Inflammatory Hyperpigmentation

A split-face study compared 2% mequinol/0.01% tretinoin solution to 4% hydroquinone cream in 61 patients with skin of color and mild-to-moderate facial post-inflammatory hyperpigmentation [1]. After 12 weeks, clinical success rates were 81% on the mequinol/tretinoin-treated side and 85% on the hydroquinone-treated side, demonstrating non-inferiority [1]. This provides quantitative evidence that the combination can serve as an effective alternative to the gold-standard 4% hydroquinone, particularly in patient populations where hydroquinone may be contraindicated or poorly tolerated.

vs Hydroquinone 4%
Head-to-head
Non-inferior clinical success (81% vs 85% reported)
Supports use as alternative in diverse skin types
Split-face study, post-inflammatory hyperpigmentation, n=61
Post-inflammatory hyperpigmentation Skin of color Non-inferiority

Favorable Systemic Safety Profile

A pharmacokinetic study in healthy volunteers assessed systemic exposure following twice-daily topical application of 2% mequinol/0.01% tretinoin solution to a 400 cm² area of the back for 14 days [1]. Mean percutaneous absorption of radiolabeled tretinoin was approximately 4.5% (median 2.18%) of the applied dose, and plasma tretinoin concentrations did not increase above endogenous levels [1]. The average Cmax for mequinol was 10 ng/mL, and the AUC(0-12h) was 33 ng·h/mL [1]. These exposures were 16.6-fold and 34.6-fold lower than the highest doses in dermal toxicity studies in mice and rats, respectively, supporting a low potential for systemic toxicity [1].

Systemic Exposure Profile
Reported
Tretinoin: plasma levels
Mequinol: 16.6–34.6x lower than toxic threshold
Safety-related endpoint context supports low systemic risk
Healthy volunteers, 14-day twice-daily application, 400 cm²
Percutaneous absorption Systemic exposure Safety

Mequinol and Tretinoin: Application Scenarios


First-Line for Solar Lentigines on Extremities

Procure this combination for patients with solar lentigines on the forearms and hands where hydroquinone 3% has shown limited efficacy. Clinical data demonstrate that mequinol 2%/tretinoin 0.01% achieves a significantly higher success rate on forearm lesions compared to hydroquinone 3% (P ≤ 0.05) [1]. This evidence supports its use as a more effective topical option for these difficult-to-treat, sun-exposed areas.

Alternative to Hydroquinone for Post-Inflammatory Hyperpigmentation in Skin of Color

Select mequinol/tretinoin for patients with skin of color and facial post-inflammatory hyperpigmentation when hydroquinone 4% is contraindicated, poorly tolerated, or when a non-hydroquinone option is preferred. A split-face study showed non-inferior clinical success rates of 81% for mequinol/tretinoin versus 85% for hydroquinone 4% after 12 weeks [2]. This provides a clinically validated alternative with a comparable efficacy profile.

Combination Therapy for Treatment-Resistant Melasma in Men

Consider mequinol/tretinoin for male patients with melasma who have failed prior treatments. A case series of five men who had failed at least one previous therapy showed that 4 of 5 achieved complete clearance of melasma at 12 weeks with this combination, and all maintained results at 16 weeks [3]. This application scenario is supported by direct clinical evidence in a specific, often undertreated, patient population.

Superiority Over Monotherapy Required

Use mequinol/tretinoin when clinical guidelines or treatment goals require a depigmenting agent with proven superior efficacy over its individual components. Two Phase III trials confirmed that the combination is statistically superior to both mequinol and tretinoin monotherapies on the forearms and face (P ≤ 0.03) [4]. This scenario is critical for formulary decisions where evidence of synergistic benefit is a key selection criterion.

Application
Selection Property
Validation Focus
Solar Lentigines (Extremities)
Reported superior endpoint response over HQ 3% on forearm lesions
Lesional pigmentation improvement (P ≤ 0.05)
PIH in Skin of Color
Non-inferior alternative to HQ 4% in clinical trial context
Comparable clinical success rates (81% vs 85% reported)
Treatment-Resistant Melasma
Synergistic fixed-dose combination with reported complete clearance
Model-response endpoint in refractory male patients
Superiority Over Monotherapy
Synergistic benefit supported by Phase III evidence
Head-to-head comparisons vs individual active components

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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